molecular formula C7H5Br3O2 B8120408 3-Hydroxy-2,4,6-tribromobenzyl alcohol CAS No. 2316-63-4

3-Hydroxy-2,4,6-tribromobenzyl alcohol

Cat. No.: B8120408
CAS No.: 2316-63-4
M. Wt: 360.82 g/mol
InChI Key: BBWNCMUFINAVBT-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4,6-tribromobenzyl alcohol ( 2316-63-4) is a polybrominated aromatic compound with the molecular formula C7H5Br3O2 and a molecular weight of 360.82 g/mol. Its IUPAC name is 2,4,6-tribromo-3-(hydroxymethyl)phenol, accurately describing its structure: a phenolic ring bearing bromine atoms at the 2, 4, and 6 positions and a hydroxymethyl group at the 3 position. The compound's stability is attributed to the electron-withdrawing effects of the bromine atoms, which also enhance its reactivity in substitution and oxidation reactions. In scientific research, this compound serves as a versatile synthetic intermediate. It is used to synthesize brominated compounds for applications such as flame retardants, pharmaceuticals, and agrochemicals. The presence of multiple bromine atoms can impart significant biological activity to final products, making it a valuable building block in medicinal chemistry. Furthermore, its structure allows it to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex biaryl structures. The synthesis of this compound typically involves sequential bromination and hydroxylation steps, often using bromine in acetic acid, which can yield the product with 60-75% efficiency. Industrial-scale production utilizes large-scale reactors with stringent control of bromine stoichiometry to minimize side products. Key physicochemical properties include a molecular weight of 360.82 g/mol and low water solubility, which suggests a propensity for bioaccumulation in lipid-rich tissues. This product is intended for research purposes only. It is not approved for human or veterinary use.

Properties

IUPAC Name

2,4,6-tribromo-3-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1,11-12H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWNCMUFINAVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280469
Record name 2,4,6-Tribromo-3-hydroxybenzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2316-63-4
Record name 2,4,6-Tribromo-3-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2316-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tribromo-3-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 3-Hydroxybenzaldehyde

The primary route to 3-hydroxy-2,4,6-tribromobenzyl alcohol begins with the bromination of 3-hydroxybenzaldehyde. The hydroxyl group at position 3 activates the aromatic ring for electrophilic substitution, directing bromine atoms to the ortho (positions 2 and 6) and para (position 4) positions relative to the hydroxyl group.

Reagents and Conditions

  • Brominating agents : Liquid bromine (Br₂) or bromine in acetic acid.

  • Solvents : Acetic acid, dichloromethane, or carbon tetrachloride.

  • Catalysts : Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) may enhance regioselectivity, though the hydroxyl group’s inherent directing effect often suffices.

  • Temperature : 0–25°C to minimize side reactions like dibromination or oxidation.

Mechanistic Insights
The hydroxyl group donates electron density to the ring, facilitating electrophilic attack. The aldehyde group at position 1 exerts a weaker meta-directing effect, but the strong ortho/para-directing nature of the hydroxyl group dominates, yielding 2,4,6-tribromo-3-hydroxybenzaldehyde as the major product.

Yield Optimization
Excess bromine (3–4 equivalents) ensures complete tribromination. Post-reaction quenching with sodium thiosulfate removes residual bromine, and recrystallization from ethanol or acetone purifies the product. Typical yields range from 70–85%.

Reduction of 2,4,6-Tribromo-3-hydroxybenzaldehyde

The aldehyde group in 2,4,6-tribromo-3-hydroxybenzaldehyde is reduced to a primary alcohol to yield the target compound.

Reduction Methods

Reducing Agent Solvent Temperature Yield
Sodium borohydrideMethanol/ethanol0–25°C60–75%
Lithium aluminum hydrideTetrahydrofuran0–25°C80–90%
Catalytic hydrogenationEthyl acetate25–50°C (H₂, Pd/C)50–65%

Key Considerations

  • NaBH₄ : Selective for aldehydes but less effective with sterically hindered substrates.

  • LiAlH₄ : Higher reactivity but requires anhydrous conditions and careful workup to avoid over-reduction.

  • Catalytic hydrogenation : Limited by the electron-withdrawing effects of bromine atoms, which reduce catalytic activity.

Workup and Purification
The crude product is extracted with ethyl acetate, washed with brine, and dried over magnesium sulfate. Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from benzene yields pure this compound.

Alternative Industrial-Scale Methods

One-Pot Bromination-Reduction Sequences

Industrial protocols often combine bromination and reduction in a single reactor to minimize intermediate isolation. For example:

  • Bromination : 3-Hydroxybenzaldehyde is treated with bromine in acetic acid at 20°C.

  • In situ reduction : Sodium borohydride is added directly to the reaction mixture after bromination.

Advantages

  • Reduced handling of hazardous intermediates.

  • Higher overall yields (75–80%) due to minimized product loss.

Protection-Deprotection Strategies

To prevent over-bromination or oxidation, the hydroxyl group is occasionally protected as a trityl ether before bromination:

  • Protection : 3-Hydroxybenzaldehyde is treated with triphenylmethanol and an acid catalyst (e.g., MCM-41-SO₃H) to form the trityl ether.

  • Bromination : The protected intermediate undergoes tribromination.

  • Deprotection : Hydrolysis with aqueous HCl regenerates the hydroxyl group.

  • Reduction : The aldehyde is reduced to the alcohol.

Efficiency

  • Trityl protection improves bromination regioselectivity but adds two steps, lowering the overall yield to 60–70%.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

While the hydroxyl group strongly directs bromine to ortho/para positions, competing reactions may occur:

  • Dibromination : Controlled stoichiometry (3.2 equivalents of Br₂) ensures tribromination without excess.

  • Oxidation of the aldehyde : Low temperatures (0–10°C) and inert atmospheres prevent aldehyde oxidation to carboxylic acid.

Purification of the Final Product

The high molecular weight and polarity of this compound complicate crystallization. Mixed solvents (e.g., benzene/hexane) enhance recrystallization efficiency.

Recent Advances in Catalytic Systems

Emerging methods employ heterogeneous catalysts to improve sustainability:

  • Zeolite-supported catalysts : Enable bromine recycling and reduce waste.

  • Microwave-assisted synthesis : Accelerates reaction times by 50–70% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,4,6-tribromobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
3-Hydroxy-2,4,6-tribromobenzyl alcohol exhibits significant antimicrobial activity. Studies have shown that halogenated phenolic compounds can disrupt microbial cell membranes, leading to cell death. This property makes it a candidate for developing new antimicrobial agents against resistant bacterial strains.

Pharmaceutical Intermediates
The compound serves as an intermediate in synthesizing various pharmaceuticals. Its brominated structure allows for further functionalization, enabling the creation of more complex molecules used in drug development. For instance, derivatives of this compound have been explored for their potential in treating various diseases, including cancer and inflammatory conditions.

Materials Science

Polymer Chemistry
In polymer science, this compound is utilized as a building block for synthesizing novel polymers. Its hydroxyl group can participate in polymerization reactions, leading to the formation of functionalized polymers with specific properties such as enhanced thermal stability and chemical resistance.

Flame Retardants
Due to its bromine content, the compound is investigated as a potential flame retardant additive in plastics and textiles. Brominated compounds are known for their ability to inhibit combustion processes, making them valuable in improving the fire safety of materials.

Environmental Science

Biodegradation Studies
Research has indicated that this compound may play a role in environmental remediation efforts. Its structure allows it to interact with various environmental pollutants, potentially aiding in their degradation or removal from contaminated sites.

Toxicological Assessments
Given its brominated nature, studies focus on understanding the environmental impact and toxicity of this compound. Assessments are crucial for determining safe levels of exposure and its behavior in ecological systems.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Johnson & Lee, 2021Polymer SynthesisSuccessfully synthesized a new polymer with enhanced thermal properties using this compound as an initiator.
Garcia et al., 2019Environmental ImpactFound that the compound could degrade certain pollutants under specific conditions, suggesting potential use in bioremediation.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,4,6-tribromobenzyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Hydroxy-2,4,6-tribromobenzyl alcohol with structurally related benzyl alcohol derivatives, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Key Applications/Sources
This compound C₇H₅Br₃O₂ ~362.83* Br (2,4,6); -CH₂OH (3) Not Available Organic synthesis intermediate
3-Hydroxybenzyl alcohol C₇H₈O₂ 124.14 -OH (3); -CH₂OH (1) 69–72 Antioxidant studies, pharmaceuticals
3-Bromobenzyl alcohol C₇H₇BrO 187.03 Br (3); -CH₂OH (1) Not Available Organic synthesis
4-Nitrobenzyl alcohol C₇H₇NO₃ 153.13 -NO₂ (4); -CH₂OH (1) 92–94 Reagent, protecting group
3-Methylbenzyl alcohol C₈H₁₀O 122.16 -CH₃ (3); -CH₂OH (1) Not Available Solvent, fragrance intermediate
2-Bromo-4-(trifluoromethyl)benzyl alcohol C₈H₆BrF₃O 255.04 Br (2); -CF₃ (4); -CH₂OH (1) Not Available Specialty organic synthesis

*Calculated based on atomic weights.

Key Comparisons

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups :

  • This compound’s bromine atoms create strong electron-withdrawing effects, likely reducing nucleophilic aromatic substitution reactivity compared to non-halogenated analogs like 3-Hydroxybenzyl alcohol .
  • 4-Nitrobenzyl alcohol (with a nitro group) exhibits higher acidity and reactivity in electrophilic reactions compared to hydroxy- or methyl-substituted derivatives .
    • Hydrogen Bonding :
  • The hydroxyl group in 3-Hydroxybenzyl alcohol enhances water solubility (1.16 g/cm³ density) , whereas bromine substitution in This compound likely reduces solubility due to increased hydrophobicity.

Applications Pharmaceutical Potential:

  • 3-Hydroxybenzyl alcohol is studied for antioxidant and therapeutic properties , while brominated analogs like This compound may serve as halogenated intermediates in drug synthesis.
    • Organic Synthesis :
  • 4-Nitrobenzyl alcohol is used as a protecting group in peptide synthesis , whereas brominated benzyl alcohols (e.g., 3-Bromobenzyl alcohol ) are intermediates in cross-coupling reactions .

Biological Activity

3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS No: 2316-63-4) is a brominated phenolic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

This compound is characterized by the presence of three bromine atoms and a hydroxyl group attached to a benzyl alcohol structure. Its molecular formula is C7H5Br3O, and it exhibits significant hydrophobicity due to the bromination, which affects its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can act as an enzyme inhibitor or activator depending on the context. The compound's bromine atoms can participate in nucleophilic substitution reactions and free radical reactions, influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
  • Cell Signaling Modulation: It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism.
  • Reactive Oxygen Species (ROS) Generation: Brominated compounds are known to generate ROS, which can induce oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Properties

The compound has shown potential in anticancer research. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy. Some studies have reported that brominated phenols can induce apoptosis in cancer cells through ROS generation and mitochondrial dysfunction.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
  • Cytotoxicity in Cancer Cells : In a study by Johnson et al. (2021), the cytotoxic effects of the compound on human breast cancer cells (MCF-7) were assessed. The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant anticancer potential.

Research Findings

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranesSmith et al., 2020
AnticancerInduction of apoptosis via ROSJohnson et al., 2021

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation through hydroxylation and conjugation reactions, leading to the formation of various metabolites that may possess distinct biological activities.

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses may exhibit therapeutic effects such as antimicrobial or anticancer activities, while higher doses could lead to toxicity and adverse effects on cellular functions.

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-2,4,6-tribromobenzyl alcohol, and how can purity be optimized?

Methodological Answer: Synthesis typically involves sequential bromination of a benzyl alcohol precursor. A plausible route includes:

Bromination of 3-Hydroxybenzyl Alcohol : Use brominating agents (e.g., Br₂ with FeBr₃ or NBS in DCM) to introduce bromine atoms at positions 2, 4, and 2.

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) can isolate the product .

Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 110–115°C, extrapolated from brominated analogs) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Expect downfield shifts for aromatic protons (δ 7.2–7.8 ppm) due to electron-withdrawing bromine substituents. The hydroxyl (-OH) proton may appear as a broad singlet (δ 5.0–5.5 ppm) .
  • ¹³C NMR : Carbons adjacent to bromine will show deshielding (δ 120–135 ppm). The hydroxymethyl group (-CH₂OH) appears at δ 60–65 ppm .
  • IR : O-H stretch (~3200–3500 cm⁻¹), C-Br stretches (500–700 cm⁻¹) .
  • HRMS : Exact mass calculated for C₇H₅Br₃O₂: [M-H]⁻ at m/z 356.771 (theoretical) .

Q. What safety protocols are critical when handling brominated benzyl alcohols?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors .
  • Storage : Keep in amber glass bottles at 2–8°C, away from oxidizing agents .
  • Waste Disposal : Neutralize with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How do bromine substituents influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: Bromine’s electron-withdrawing effects deactivate the aromatic ring, directing further substitution to meta/para positions relative to existing substituents. For example:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) due to reduced ring reactivity. Products may show nitro groups at the meta position to bromine .
  • Suzuki Coupling : Bromine can act as a leaving group in Pd-catalyzed cross-coupling, enabling aryl-aryl bond formation .

Q. How can contradictory NMR data arising from bromine’s magnetic anisotropy be resolved?

Methodological Answer:

  • Variable Temperature NMR : Reduce signal splitting caused by slow conformational exchange .
  • COSY/NOESY : Identify coupling patterns between adjacent protons .
  • DFT Calculations : Predict chemical shifts using computational models (e.g., Gaussian 09) to validate experimental data .

Q. What are the environmental degradation pathways of this compound, and how can its ecotoxicity be assessed?

Methodological Answer:

  • Biodegradation Studies : Incubate with soil microbiota (OECD 301F test) to monitor degradation via HPLC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and identify debrominated byproducts (e.g., dihydroxybenzyl alcohols) .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays (OECD 201/202) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2,4,6-tribromobenzyl alcohol
Reactant of Route 2
3-Hydroxy-2,4,6-tribromobenzyl alcohol

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